molecular formula C13H12BrNO2 B6177560 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid CAS No. 35853-79-3

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid

Cat. No.: B6177560
CAS No.: 35853-79-3
M. Wt: 294.1
InChI Key:
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Description

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.15 g/mol . This compound is part of the carbazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid typically involves several steps. One common synthetic route includes the bromination of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid can be compared with other similar compounds such as:

The presence of the bromine atom and the carboxylic acid group in this compound makes it unique and potentially more versatile in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3,4,9-tetrahydro-1H-carbazole", "bromine", "sodium hydroxide", "sodium nitrite", "sulfuric acid", "sodium nitrate", "sodium carbonate", "chloroacetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Bromination of 2,3,4,9-tetrahydro-1H-carbazole with bromine in the presence of sulfuric acid to yield 6-bromo-2,3,4,9-tetrahydro-1H-carbazole", "Step 2: Diazotization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 3: Coupling of the diazonium salt with chloroacetic acid in the presence of sodium acetate to yield 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate", "Step 5: Purification of the product by recrystallization from ethanol and drying under vacuum" ] }

CAS No.

35853-79-3

Molecular Formula

C13H12BrNO2

Molecular Weight

294.1

Purity

95

Origin of Product

United States

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